molecular formula C13H19N B13200069 (2-Cyclohexylbenzyl)amine

(2-Cyclohexylbenzyl)amine

Cat. No.: B13200069
M. Wt: 189.30 g/mol
InChI Key: GQMIKPYRZBTDFE-UHFFFAOYSA-N
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Description

(2-Cyclohexylbenzyl)amine is an organic compound characterized by the presence of a cyclohexyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyclohexylbenzyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with cyclohexylamine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. Another method involves the reductive amination of 2-cyclohexylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes utilize high-pressure reactors and continuous flow systems to achieve high yields and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylbenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclohexylbenzyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylbenzyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. In receptor binding studies, this compound acts as a ligand, binding to receptor sites and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexylbenzyl)amine is unique due to the presence of both cyclohexyl and benzyl groups, which confer distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2-cyclohexylphenyl)methanamine

InChI

InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,14H2

InChI Key

GQMIKPYRZBTDFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2CN

Origin of Product

United States

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